molecular formula C11H8F2N2O2 B1416935 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1152508-27-4

3-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1416935
CAS No.: 1152508-27-4
M. Wt: 238.19 g/mol
InChI Key: VGUNYHHEBPOGFC-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a difluorophenyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

  • Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

  • Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a substitution reaction, often involving halogenated intermediates.

  • Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, which can be achieved using reagents like carbon dioxide under specific conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound. Reagents like alkyl halides or sulfonates can be used.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution: Alkyl halides, sulfonates, and strong bases.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or aldehydes.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Alkylated or sulfonated derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies, particularly in understanding enzyme mechanisms and receptor binding. Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or antiviral agent. Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism by which 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(2,4-Difluorophenyl)propionic acid: Similar structure but lacks the pyrazole ring.

  • 2,4-Difluorophenol: Contains the difluorophenyl group but lacks the carboxylic acid and pyrazole functionalities.

  • 1-Methyl-1H-pyrazole-4-carboxylic acid: Lacks the difluorophenyl group.

Uniqueness: 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its combination of the difluorophenyl group and the pyrazole ring, which imparts distinct chemical and biological properties compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.

Properties

IUPAC Name

3-(2,4-difluorophenyl)-1-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O2/c1-15-5-8(11(16)17)10(14-15)7-3-2-6(12)4-9(7)13/h2-5H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUNYHHEBPOGFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=C(C=C(C=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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